Ristocetin sulfate
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Overview
Description
Ristocetin is a glycopeptide antibiotic obtained from the bacterium Amycolatopsis lurida. It was initially used to treat staphylococcal infections but was later discontinued due to its side effects, such as thrombocytopenia and platelet agglutination . Today, it is primarily used in laboratory settings to diagnose conditions like von Willebrand disease and Bernard–Soulier syndrome .
Mechanism of Action
Target of Action
Ristocetin sulfate primarily targets the Von Willebrand Factor (vWF), a large multimeric adhesive glycoprotein that plays a crucial role in thrombosis and hemostasis . It enhances the binding of vWF to a platelet receptor called glycoprotein Ib/IX .
Mode of Action
This compound promotes platelet aggregation by enhancing the binding of vWF to the platelet receptor glycoprotein Ib/IX . This interaction is crucial for studying platelet function and the biochemical pathways involved in blood coagulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the blood coagulation pathway . By promoting the interaction of vWF with glycoprotein Ib/IX, it supports the formation of a platelet plug under flow conditions . This process is essential for primary hemostasis .
Pharmacokinetics
It is known that the compound is very stable in aqueous acidic solutions . Its activity does not significantly alter over a medium pH of 5.0 to 7.0, but there is a rapid loss of activity above a pH of 7.5 .
Result of Action
The primary result of this compound’s action is the promotion of platelet aggregation . This is achieved through its interaction with vWF, leading to the formation of a platelet plug that is crucial for blood coagulation . It is worth noting that this compound is no longer used clinically because it caused thrombocytopenia and platelet agglutination .
Action Environment
The action of this compound is influenced by the pH of its environment . As mentioned earlier, it is stable in aqueous acidic solutions and its activity does not significantly alter over a medium pH of 5.0 to 7.0 . There is a rapid loss of activity above a ph of 75 . This suggests that the efficacy and stability of this compound are highly dependent on the pH of its environment .
Biochemical Analysis
Biochemical Properties
Ristocetin Sulfate plays a significant role in biochemical reactions, particularly those involving platelet aggregation. It interacts with the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb). The interaction between this compound and vWF promotes the binding of vWF to GpIb, leading to platelet aggregation .
Cellular Effects
This compound has profound effects on various types of cells, especially platelets. It activates the von Willebrand factor that interacts with glycoprotein (GP) Ib/IX/V, which generates thromboxane A2 via phospholipase A2 activation, resulting in the release of the soluble CD40 ligand (sCD40L) from human platelets . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, Ristocetin-induced platelet aggregation (RIPA) is used as an in vitro test to determine the presence and integrity of the platelet glycoprotein (GP) Ibα-V-IX complex and von Willebrand factor (VWF) interaction . This test measures platelet aggregation with the help of von Willebrand factor (vWF) and this compound added in a graded fashion .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of any compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that this compound activates the von Willebrand factor, which interacts with glycoprotein (GP) Ib/IX/V, leading to the generation of thromboxane A2 via phospholipase A2 activation .
Transport and Distribution
It is known that this compound promotes the interaction of vWF with GpIb, leading to platelet aggregation .
Subcellular Localization
It is known that this compound promotes the interaction of vWF with GpIb, leading to platelet aggregation . This suggests that this compound may be localized in areas where platelet aggregation occurs.
Preparation Methods
Ristocetin is produced through the fermentation of Nocardia lurida. These components can be separated using paper strip electrophoresis and paper chromatography . The compounds are amphoteric, can be isolated as free bases, and crystallized as sulfates . They are soluble in acidic aqueous solutions but less soluble in neutral aqueous solutions and generally insoluble in organic solvents .
Chemical Reactions Analysis
Ristocetin undergoes various chemical reactions, including hydrolysis with acid, which splits off sugars and an amino fragment, increasing its activity against Gram-positive bacteria up to 30-fold . It contains amino and phenolic groups and is stable in aqueous acidic solutions . The degradation products of ristocetin do not retain cross-resistance properties with the parent compounds .
Scientific Research Applications
Ristocetin is widely used in scientific research, particularly in the study of platelet function and blood coagulation. It induces platelet aggregation by causing von Willebrand factor to bind to the platelet receptor glycoprotein Ib (GpIb) . This property makes it valuable in diagnosing bleeding disorders such as von Willebrand disease and Bernard–Soulier syndrome . Additionally, ristocetin is used to study the interaction of platelets with von Willebrand factor and to investigate the mechanisms of platelet aggregation .
Comparison with Similar Compounds
Ristocetin is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it is unique in its ability to induce platelet aggregation through its interaction with von Willebrand factor . Unlike ristocetin, vancomycin and teicoplanin are primarily used to treat bacterial infections and do not have the same diagnostic applications . The four nonribosomal peptide synthetase proteins in the ristocetin gene cluster have a domain organization and predicted adenylation domain specificity similar to those of the teicoplanin nonribosomal peptide synthetase .
Properties
CAS No. |
11140-99-1 |
---|---|
Molecular Formula |
C95H112N8O48S |
Molecular Weight |
2166.0 g/mol |
IUPAC Name |
methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |
InChI |
InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4) |
InChI Key |
HHRPQUHYQBGHHF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
Appearance |
Light tan powder |
Synonyms |
Ristocetin Sulfate; Ristomycin Sulfate |
Origin of Product |
United States |
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